Bathocuproine Disulfonate: A Technical Guide for Researchers
Bathocuproine Disulfonate: A Technical Guide for Researchers
Bathocuproine disulfonate (BCS) is a water-soluble organic compound widely utilized in biochemical and analytical research.[1][2] Renowned for its high affinity and specificity for cuprous ions (Cu(I)), it serves as a critical tool for scientists in diverse fields, including molecular biology, analytical chemistry, and drug development.[3][4] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and key applications, complete with experimental protocols and data presented for the scientific professional.
Chemical and Physical Properties
Bathocuproine disulfonate, systematically named 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) disulfonic acid disodium (B8443419) salt, is a derivative of phenanthroline.[5][6] The addition of two sulfonate groups to the parent bathocuproine molecule significantly enhances its water solubility, making it ideal for use in aqueous biological systems.[4][7] It is typically available as a white to beige powder.
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of Bathocuproine disulfonate and its copper complex.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [2][8] |
| Molecular Weight (anhydrous) | 564.54 g/mol | [2][9] |
| λmax of Cu(I)-BCS Complex | 483 nm | [3][10] |
| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ | [3][10] |
| Cu(I) Stability Constant (logK) | Calibrated values have been established for precise affinity measurements. | [3] |
| Water Solubility | 50 mg/mL | |
| Melting Point | >300 °C | [9][11] |
Mechanism of Action: Copper(I) Chelation
The primary function of Bathocuproine disulfonate is its role as a potent and specific chelator of monovalent copper ions (Cu(I)).[9][12] Two BCS molecules coordinate with a single Cu(I) ion to form a stable, water-soluble [Cu(BCS)₂]³⁻ complex.[3][13] This complex exhibits a distinct orange color with a maximum absorbance at 483 nm, a characteristic that forms the basis of many colorimetric assays.[3][10][12]
The high selectivity for Cu(I) over cupric ions (Cu(II)) is a key advantage of BCS.[14] This specificity allows researchers to probe the distinct roles of different copper oxidation states in biological systems.[10][14]
Caption: Mechanism of Cu(I) Chelation by BCS.
Applications in Research and Drug Development
The unique properties of BCS make it an invaluable reagent in a wide array of scientific applications.
Quantitative Analysis of Copper
BCS is extensively used for the highly sensitive colorimetric and fluorometric determination of copper.[1][2]
-
Colorimetric Assays: The formation of the orange-colored Cu(I)-BCS complex allows for the direct spectrophotometric quantification of Cu(I) at 483 nm.[10] To measure total copper, a reducing agent like ascorbic acid is added to the sample to convert all Cu(II) to Cu(I) prior to the addition of BCS.[15][16] This method is simple, cost-effective, and can detect copper concentrations as low as 0.1 µM.[15]
-
Fluorometric Assays: A lesser-known but powerful application is based on the fluorescence of BCS itself. The fluorescence emission of BCS at 770 nm (when excited at 580 nm) is linearly quenched by increasing concentrations of Cu(I), providing a basis for a highly sensitive quantification method.[15]
Probing Copper's Role in Cellular Processes
As a membrane-impermeable chelator, BCS is used to specifically sequester extracellular copper, allowing researchers to distinguish between intracellular and extracellular copper-dependent processes.[9][12][14]
-
Cysteine Metabolism: In cell culture, BCS is used to stabilize cysteine in its reduced form by chelating copper ions that catalyze its oxidation to cystine.[17] This allows for more accurate studies of cysteine transport and metabolism.[17]
-
Inhibition of Copper-Dependent Enzymes: BCS can be used to inhibit the activity of extracellular copper-dependent enzymes. It has also been employed as an inhibitor of free radical production in certain assay systems.[18]
-
Studying Cuproptosis: Cuproptosis is a recently discovered form of regulated cell death triggered by intracellular copper accumulation.[19][20] This process involves the copper-dependent oligomerization of lipoylated mitochondrial proteins.[19][21] While BCS is membrane-impermeable, it can be used in experimental setups to control extracellular copper availability, helping to elucidate the mechanisms of copper uptake that lead to cuproptosis.[12] Copper ionophores like disulfiram (B1670777) and elesclomol (B1671168) are often used to transport copper into cells to induce this pathway.[21][22]
Caption: Role of Copper Chelation in Cuproptosis Studies.
Drug Development and Pharmaceutical Research
In the context of drug development, BCS is a valuable analytical tool.[4]
-
Interaction Studies: It is used to study the interactions between potential drug candidates and copper ions, which can provide insights into a drug's mechanism of action and potential side effects.[4]
-
Anti-cancer Research: Copper is essential for tumor proliferation and metastasis.[20] BCS can be used to study the effects of copper depletion on cancer cells.[12] Furthermore, it is used to analyze the activity of copper-based therapeutics and copper ionophores that aim to induce cancer cell death through mechanisms like cuproptosis.[4][20]
Experimental Protocols
Below are detailed methodologies for key experiments utilizing Bathocuproine disulfonate.
Spectrophotometric Quantification of Total Copper in Protein Samples
This protocol is adapted from established methods for measuring total copper content.[10][15]
Principle: Protein-bound copper is released by acid treatment. The released Cu(II) is then reduced to Cu(I) by ascorbate (B8700270), which subsequently forms a colored complex with BCS for spectrophotometric measurement.
Reagents:
-
BCS Solution: Prepare a stock solution of Bathocuproine disulfonate disodium salt in deionized water (e.g., 1 mM).
-
Ascorbate Solution: Prepare a fresh solution of sodium ascorbate or ascorbic acid in deionized water (e.g., 100 mM).
-
Hydrochloric Acid (HCl): 1 M solution.
-
Sodium Citrate (B86180) Buffer: (e.g., 1 M, pH 7.5) to neutralize the sample and stabilize copper.
-
Copper Standard: A certified copper standard solution (e.g., 1000 ppm) for generating a calibration curve.
Procedure:
-
Sample Preparation: To a known volume/mass of the protein sample, add HCl to release the bound copper. Incubate as required (e.g., 15 minutes at room temperature).
-
Neutralization: Neutralize the sample by adding sodium citrate buffer to achieve a final pH of approximately 7.5.[15] The citrate helps to keep the released copper soluble.[15]
-
Reduction and Chelation: Add the ascorbate solution to reduce Cu(II) to Cu(I), immediately followed by the addition of the BCS solution. The final concentration of BCS will depend on the expected copper concentration.[10]
-
Incubation: Allow the mixture to incubate for a short period (e.g., 10-15 minutes) at room temperature for complete color development.[10] The solution will turn orange.
-
Measurement: Measure the absorbance of the solution at 483 nm using a spectrophotometer. Use a reagent blank (containing all reagents except the sample) to zero the instrument.[10]
-
Calibration: Prepare a series of copper standards of known concentrations and treat them with the same procedure (steps 3-5) to generate a standard curve of absorbance versus copper concentration.
-
Calculation: Determine the copper concentration in the original sample by interpolating its absorbance value on the calibration curve and accounting for any dilution factors.
Caption: Workflow for Spectrophotometric Copper Quantification.
Assay for Superoxide (B77818) Dismutase (SOD) Activity
This protocol describes a common indirect assay for SOD activity where BCS is used as an inhibitor of interferences.
Principle: Superoxide radicals (O₂⁻), generated by a xanthine (B1682287)/xanthine oxidase system, reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. SOD in a sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT. The percentage of inhibition is a measure of SOD activity.[18] BCS is included to inhibit iron-associated redox cycling and free radical production that can interfere with the assay.[12][18]
Reagents:
-
Assay Buffer: Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.8) containing DETAPAC (a metal chelator).
-
Xanthine Solution: Stock solution of xanthine in buffer.
-
Nitroblue Tetrazolium (NBT) Solution: Stock solution of NBT in buffer.
-
Bathocuproine Disulfonate (BCS) Solution: Stock solution of BCS in buffer.
-
Bovine Serum Albumin (BSA): Added to prevent precipitation of BCS.[12][18]
-
Xanthine Oxidase: Enzyme solution, diluted to provide a specific rate of NBT reduction.
-
SOD Standard: A purified SOD of known activity to generate a standard curve.
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, BSA, BCS, NBT, and xanthine solutions.
-
Add Sample: Add a known amount of the biological sample (e.g., cell lysate, tissue homogenate) or SOD standard to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a specific amount of xanthine oxidase. The total volume should be consistent across all wells.
-
Monitor Reaction: Immediately monitor the increase in absorbance at the appropriate wavelength for formazan (typically ~560 nm) over a set period (e.g., 5 minutes) using a spectrophotometer or plate reader.
-
Calculate Inhibition:
-
Run a blank reaction without any SOD sample to determine the maximum rate of NBT reduction.
-
For each sample, calculate the percentage of inhibition of the NBT reduction rate.
-
-
Determine SOD Activity: Create a standard curve by plotting the percentage of inhibition versus the activity of the SOD standard. Determine the SOD activity in the unknown samples by interpolating their percentage inhibition values on this curve.
Note: It is crucial to run appropriate controls, and the amount of sample protein should be optimized to achieve a level of inhibition within the linear range of the standard curve (typically 20-80% inhibition).[18]
References
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- 2. CheMondis Marketplace [chemondis.com]
- 3. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS # 52698-84-7, Disodium Bathocuproinedisulfonate, Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate - chemBlink [ww.chemblink.com]
- 5. Bathocuproine disulfonic acid | C26H20N2O6S2 | CID 170300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bathocuproinedisulfonic acid, disodium salt hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. Bathocuproinedisulfonic acid 1257642-74-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quenching of bathocuproine disulfonate fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A bathocuproine reagent-paper for the rapid semi-quantitative determination of copper in the 1 to 70 p.p.m. range - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Effect of bathocuproine disulfonate, a copper chelator, on cyst(e)ine metabolism by freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 20. Research progress on cuproptosis and copper related anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Research progress on cuproptosis in cancer [frontiersin.org]
- 22. Cuproptosis: unveiling a new frontier in cancer biology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
